ロラピタント
概要
説明
ロラピタントは、強力で高選択的かつ長時間の作用を持つニューロキニン-1受容体拮抗薬です。主に吐き気誘発性化学療法に伴う遅発性悪心・嘔吐の予防に、他の制吐剤と組み合わせて使用されます。 ロラピタントは、悪心・嘔吐を引き起こす脳内の天然物質であるニューロキニンとサブスタンスPの作用を阻害することで作用します .
科学的研究の応用
作用機序
ロラピタントは、サブスタンスPによって活性化されるニューロキニン-1受容体を選択的に阻害することによって効果を発揮します。これらの受容体は主に腸管と中枢神経系に存在します。サブスタンスPがこれらの受容体に結合するのを防ぐことで、ロラピタントは悪心・嘔吐を効果的に軽減します。 他のニューロキニン-1受容体拮抗薬とは異なり、ロラピタントはシトクロムP450酵素CYP3A4を阻害しないため、薬物相互作用の可能性が低くなります .
生化学分析
Biochemical Properties
Rolapitant plays a crucial role in biochemical reactions by interacting with neurokinin-1 receptors. These receptors are predominantly found in the gut and central nervous system. By binding to these receptors, Rolapitant inhibits the action of substance P, thereby preventing the vomiting reflex. Additionally, Rolapitant has been shown to interact with the deubiquitinase OTUD3, inhibiting its activity and leading to the stabilization of oncoprotein GRP78 . This interaction is significant in the context of lung cancer treatment, as it promotes apoptosis in cancer cells.
Cellular Effects
Rolapitant exerts various effects on different types of cells and cellular processes. In the context of chemotherapy-induced nausea and vomiting, Rolapitant influences cell signaling pathways by blocking the neurokinin-1 receptors, which are activated by substance P. This blockade prevents the transmission of signals that trigger vomiting. In lung cancer cells, Rolapitant inhibits the deubiquitinating activity of OTUD3, leading to the upregulation of death receptor 5 and promoting apoptosis through the endoplasmic reticulum stress-C/EBP homologous protein-death receptor 5 signaling pathway . This dual action highlights the compound’s versatility in modulating cellular functions.
Molecular Mechanism
At the molecular level, Rolapitant exerts its effects by binding to neurokinin-1 receptors, thereby preventing the binding of substance P. This inhibition disrupts the signaling cascade that leads to vomiting. Additionally, Rolapitant targets the OTUD3-GRP78 axis in lung cancer cells. By inhibiting OTUD3, Rolapitant stabilizes GRP78, which in turn triggers endoplasmic reticulum stress and activates the C/EBP homologous protein-death receptor 5 signaling pathway, leading to apoptosis . This molecular mechanism underscores the compound’s potential in both antiemetic and anticancer therapies.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Rolapitant have been observed to change over time. The compound is known for its long-acting properties, providing sustained inhibition of neurokinin-1 receptors. Studies have shown that Rolapitant remains effective over multiple cycles of chemotherapy, maintaining its antiemetic effects without significant degradation . In the context of lung cancer, Rolapitant has demonstrated stability and prolonged activity in inhibiting OTUD3, leading to sustained apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of Rolapitant vary with different dosages in animal models. At therapeutic doses, Rolapitant effectively prevents chemotherapy-induced nausea and vomiting without significant adverse effects . At higher doses, there may be potential toxic effects, although these have not been extensively documented. In lung cancer models, Rolapitant has been shown to suppress tumor growth at suitable dosages without apparent toxicity . These findings highlight the importance of dosage optimization in achieving the desired therapeutic outcomes.
Metabolic Pathways
Rolapitant is involved in several metabolic pathways. It is metabolized primarily by the liver, with minimal involvement of the cytochrome P450 3A4 enzyme . This characteristic reduces the risk of drug-drug interactions, making Rolapitant a suitable option for patients receiving multiple medications. Additionally, Rolapitant’s interaction with OTUD3 in lung cancer cells suggests its involvement in the ubiquitin-proteasome system, further influencing metabolic flux and protein stability .
Transport and Distribution
Within cells and tissues, Rolapitant is transported and distributed through various mechanisms. It is absorbed in the gut and distributed to the central nervous system, where it exerts its antiemetic effects by blocking neurokinin-1 receptors . In lung cancer cells, Rolapitant is distributed to the endoplasmic reticulum, where it interacts with OTUD3 and GRP78, promoting apoptosis . These transport and distribution patterns are crucial for the compound’s therapeutic efficacy.
Subcellular Localization
Rolapitant’s subcellular localization plays a significant role in its activity and function. In the central nervous system, Rolapitant localizes to neurokinin-1 receptors, preventing the binding of substance P and inhibiting the vomiting reflex . In lung cancer cells, Rolapitant localizes to the endoplasmic reticulum, where it interacts with OTUD3 and GRP78, triggering endoplasmic reticulum stress and promoting apoptosis . This subcellular targeting is essential for the compound’s dual therapeutic actions.
準備方法
合成経路と反応条件
ロラピタントの調製には、いくつかの合成ステップが含まれます。主要な中間体はスピロ環状ラクタムであり、これはアルキル化、環化、アミド化を含む一連の反応によって合成されます。
工業生産方法
工業的には、ロラピタントは同様の合成経路を使用して製造されますが、大規模生産向けに最適化されています。このプロセスでは、高純度の試薬と制御された反応条件を使用して、最終製品の一貫性と品質を確保します。ロラピタント薬剤の経口製剤は、ロラピタント、充填剤、崩壊剤、滑沢剤、流動化剤、結合剤で構成されています。 特殊な処理によって、ロラピタントは超微粒径となり、溶解性、安定性、生体利用能が大幅に向上します .
化学反応解析
反応の種類
ロラピタントは、以下を含むいくつかの種類の化学反応を起こします。
酸化: ロラピタントは酸化されて、ヒドロキシル化誘導体を形成することができます。
還元: 還元反応によって、ロラピタントは対応するアミン誘導体に変化させることができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素や過マンガン酸カリウムなどがあります。
還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。
生成される主な生成物
これらの反応から生成される主な生成物には、ヒドロキシル化ロラピタント、アミン誘導体、およびさまざまな置換ロラピタント化合物などがあります .
化学反応の分析
Types of Reactions
Rolapitant undergoes several types of chemical reactions, including:
Oxidation: Rolapitant can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can convert rolapitant to its corresponding amine derivatives.
Substitution: Substitution reactions can introduce various functional groups into the rolapitant molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like halogens and organometallic compounds.
Major Products Formed
The major products formed from these reactions include hydroxylated rolapitant, amine derivatives, and various substituted rolapitant compounds .
類似化合物との比較
類似化合物
- アプレピタント
- ネトピタント
- フォサプレピタント
比較
ロラピタントは、ニューロキニン-1受容体拮抗薬の中で、長い半減期とシトクロムP450酵素CYP3A4との相互作用がないことで特徴付けられています。これは、複数の薬剤を服用している患者にとってより適切な選択肢となります。 さらに、ロラピタントは、他のニューロキニン-1受容体拮抗薬と比較して、同等または改善された有効性と安全性プロファイルを有することが示されています .
特性
IUPAC Name |
(5S,8S)-8-[[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]methyl]-8-phenyl-1,9-diazaspiro[4.5]decan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26F6N2O2/c1-16(17-11-19(24(26,27)28)13-20(12-17)25(29,30)31)35-15-23(18-5-3-2-4-6-18)10-9-22(14-32-23)8-7-21(34)33-22/h2-6,11-13,16,32H,7-10,14-15H2,1H3,(H,33,34)/t16-,22-,23-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIVSJYGQAIEMOC-ZGNKEGEESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OCC2(CCC3(CCC(=O)N3)CN2)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC[C@]2(CC[C@]3(CCC(=O)N3)CN2)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26F6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90203740 | |
Record name | Rolapitant | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90203740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
500.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Rolapitant is an orally active, highly selective Neurokinin-1 Receptor (NK1R) antagonist. NK1 receptors are located primarily in the gut and central nervous system and are activated by Substance P following chemotherapy administration. By binding to the NK1 receptor, rolapitant prevents binding of its ligand Substance P, which is released in the gut following chemotherapy administration. | |
Record name | Rolapitant | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09291 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
552292-08-7 | |
Record name | Rolapitant | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=552292-08-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Rolapitant [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0552292087 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Rolapitant | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09291 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Rolapitant | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90203740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (5S,8S)-8-(((R)-1-(3,5-bis(trifluoromethyl)phenyl)ethoxy)methyl)-8-phenyl-1,7-diazaspiro[4.5]dec-1-en-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ROLAPITANT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NLE429IZUC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Rolapitant is a highly selective and competitive antagonist of the neurokinin-1 (NK-1) receptor. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
A: By competitively binding to NK-1 receptors in the central nervous system (CNS), Rolapitant blocks the binding of the endogenous ligand, Substance P. [] This inhibition disrupts the signaling cascade responsible for nausea and vomiting, particularly those induced by chemotherapy. [, ]
A: The molecular formula of Rolapitant hydrochloride is C29H32F6N2O2 • HCl, and its molecular weight is 589.07 g/mol. []
ANone: The provided research articles do not offer detailed spectroscopic information (e.g., NMR, IR) for Rolapitant.
A: Research has investigated the compatibility and stability of Rolapitant injectable emulsion with specific intravenous medications. Studies demonstrated its compatibility with Granisetron Hydrochloride Injection USP [], Palonosetron Hydrochloride Injection, and Dexamethasone Sodium Phosphate Injection [] under specific storage conditions and timeframes.
A: Rolapitant functions as a receptor antagonist, not a catalyst. It binds to the NK-1 receptor and blocks its activation but does not catalyze any chemical reaction. [, ]
A: Yes, molecular modeling studies like AutoDock have been employed to investigate the interaction of Rolapitant with CYP enzymes, particularly CYP2D6. [, ] These studies aimed to understand the mechanism behind Rolapitant's inhibitory effect on this enzyme.
ANone: The provided research articles do not delve into QSAR modeling for Rolapitant or its structural analogs.
ANone: The provided research articles primarily focus on Rolapitant's clinical pharmacology and do not provide a detailed analysis of SAR for this compound or its analogs.
A: Studies on the compatibility of Rolapitant injectable emulsion with other medications indicate it remains stable for at least 24 hours at room temperature and 48 hours under refrigeration in ready-to-use glass vials. [, ] Additionally, in intravenous tubing sets, the admixture remained stable for at least 6 hours at room temperature. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。